(2-Chlorobenzyl)triphenylphosphonium chloride hydrate
CAS No.:
Cat. No.: VC13586174
Molecular Formula: C25H23Cl2OP
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23Cl2OP |
|---|---|
| Molecular Weight | 441.3 g/mol |
| IUPAC Name | (2-chlorophenyl)methyl-triphenylphosphanium;chloride;hydrate |
| Standard InChI | InChI=1S/C25H21ClP.ClH.H2O/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1 |
| Standard InChI Key | CXPHFFHMPLSNFC-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s molecular formula is C₂₅H₂₁Cl₂P·H₂O, with a molecular weight of 441.3 g/mol. Its hydrate form arises from the coordination of one water molecule to the phosphonium chloride core, enhancing stability under ambient conditions . The 2-chlorobenzyl group introduces steric and electronic effects that influence reactivity in coupling reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 18583-55-6 | |
| Molecular Formula | C₂₅H₂₁Cl₂P·H₂O | |
| Molecular Weight | 441.3 g/mol | |
| Purity (HPLC) | ≥98.0% | |
| Melting Point | 244°C |
Synthesis Protocols
Reaction Mechanism
The synthesis involves nucleophilic substitution between 2-chlorobenzyl bromide (C₆H₄ClCH₂Br) and triphenylphosphine (P(C₆H₅)₃) in acetone at 65–70°C for 24 hours. The reaction proceeds via an Sₙ2 mechanism, forming a phosphonium intermediate that precipitates as a white crystalline solid.
Purification and Yield
Post-reaction, the precipitate is filtered, washed with acetone and diethyl ether, and dried under vacuum to achieve >95% yield. The hydrate form is stabilized by storing the product in a desiccator .
Applications in Organic Synthesis
Wittig Olefination
As a Wittig reagent, this compound converts aldehydes and ketones into alkenes with high stereoselectivity. For example, it reacts with benzaldehyde to yield styrene derivatives:
Pharmaceutical Intermediates
In drug discovery, it facilitates the synthesis of α,β-unsaturated carbonyl compounds, which are precursors to anti-inflammatory and anticancer agents. Its electron-withdrawing chloro group enhances the electrophilicity of intermediates, accelerating cyclization reactions.
Physicochemical Properties
Thermal Stability
The compound decomposes at 244°C, as determined by differential scanning calorimetry (DSC) . Its hygroscopic nature necessitates storage in anhydrous environments to prevent hydrolysis .
Table 2: Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Decomposition Point | 244°C | |
| Solubility in Methanol | 50 mg/mL (transparent solution) | |
| Hygroscopicity | High |
Comparative Analysis with Isomeric Analogues
2-Chloro vs. 4-Chloro Isomers
Table 3: Isomer Comparison
| Property | 2-Chloro Isomer | 4-Chloro Isomer |
|---|---|---|
| CAS No. | 18583-55-6 | 1530-39-8 |
| Melting Point | 244°C | >300°C |
| Reactivity | Higher steric hindrance | Lower steric hindrance |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis confirms a purity of ≥98.0%, with a retention time of 6.2 minutes using a C18 column and acetonitrile-water mobile phase .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 7.6–7.8 (m, 15H, P(C₆H₅)₃), 4.8 (s, 2H, CH₂), 3.2 (s, 1H, H₂O).
Future Research Directions
Ongoing studies explore its role in photoactive polymers and ionic liquids. Modified derivatives with fluorinated benzyl groups are being investigated for enhanced catalytic activity in cross-coupling reactions.
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